molecular formula C14H7I4NO3 B13860218 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile

Cat. No.: B13860218
M. Wt: 744.83 g/mol
InChI Key: OANCBZCSLVLIIT-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile typically involves multi-step organic reactions. One common approach is the iodination of phenolic compounds, followed by the formation of ether linkages and subsequent nitrile group introduction. The reaction conditions often require the use of strong acids or bases, iodine sources, and protective groups to ensure selective iodination and hydroxyl group preservation.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to amines under suitable conditions.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can replace iodine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced nitrile derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and iodine groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,5-diiodobenzoic acid: Shares similar iodine and hydroxyl functional groups but differs in the overall structure and functional properties.

    3,5-Diiodosalicylic acid: Another iodinated phenolic compound with distinct chemical and biological activities.

Uniqueness

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H7I4NO3

Molecular Weight

744.83 g/mol

IUPAC Name

2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetonitrile

InChI

InChI=1S/C14H7I4NO3/c15-8-3-7(4-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)12(20)5-19/h1-4,12,20-21H

InChI Key

OANCBZCSLVLIIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C#N)O

Origin of Product

United States

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